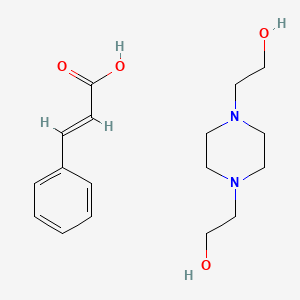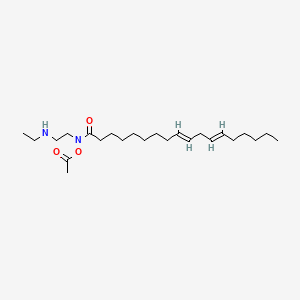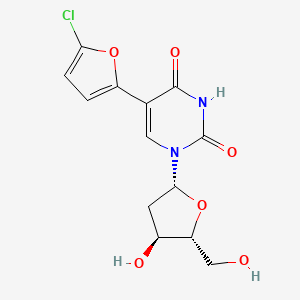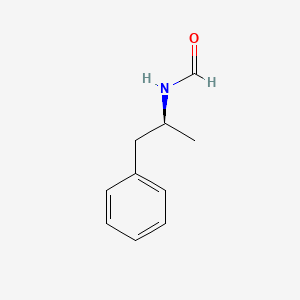
1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)-, (4S,5R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)-, (4S,5R)- is a complex organic compound characterized by its unique structure, which includes a dioxolane ring, dichlorophenyl, fluorophenyl, and imidazolylmethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)-, (4S,5R)- typically involves multi-step organic reactions. The process may start with the preparation of the dioxolane ring, followed by the introduction of the dichlorophenyl and fluorophenyl groups through electrophilic aromatic substitution reactions. The imidazolylmethyl group can be introduced via nucleophilic substitution reactions. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Purification steps such as crystallization, distillation, or chromatography would be employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)-, (4S,5R)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)-, (4S,5R)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
類似化合物との比較
Similar Compounds
1,3-Dioxolan-2-one derivatives: Compounds with similar dioxolane ring structures.
Phenyl-substituted imidazoles: Compounds with similar imidazolylmethyl groups.
Halogenated aromatic compounds: Compounds with similar dichlorophenyl and fluorophenyl groups.
Uniqueness
The uniqueness of 1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)-, (4S,5R)- lies in its combination of structural features, which may confer specific chemical reactivity, biological activity, or material properties not found in other compounds.
特性
CAS番号 |
107679-94-7 |
|---|---|
分子式 |
C19H13Cl2FN2O3 |
分子量 |
407.2 g/mol |
IUPAC名 |
(4S,5R)-4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C19H13Cl2FN2O3/c20-13-3-6-15(16(21)9-13)19(10-24-8-7-23-11-24)17(26-18(25)27-19)12-1-4-14(22)5-2-12/h1-9,11,17H,10H2/t17-,19-/m1/s1 |
InChIキー |
KGIQUJZSBPBFGH-IEBWSBKVSA-N |
異性体SMILES |
C1=CC(=CC=C1[C@@H]2[C@@](OC(=O)O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl)F |
正規SMILES |
C1=CC(=CC=C1C2C(OC(=O)O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















